(4-(4-Chlorophenoxy)phenyl)methanol, also known as [2-(4-chlorophenoxy)phenyl]methanol, is an organic compound with the molecular formula and a molecular weight of approximately . This compound features a phenolic structure that incorporates a chlorophenoxy group, making it significant in various chemical and biological applications. Its synthesis and properties have been explored in the context of organic chemistry, pharmacology, and material science.
(4-(4-Chlorophenoxy)phenyl)methanol is classified as an aromatic alcohol due to the presence of a hydroxyl group attached to an aromatic ring. It also falls under the category of chlorinated organic compounds due to the inclusion of chlorine in its structure.
The synthesis of (4-(4-Chlorophenoxy)phenyl)methanol typically involves a two-step process:
The molecular structure of (4-(4-Chlorophenoxy)phenyl)methanol can be represented as follows:
InChI=1S/C13H11ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2
JFUNWPYRZNHEIR-UHFFFAOYSA-N
.This structure indicates the presence of two aromatic rings connected by a methanol group, with chlorine substituents affecting its chemical behavior.
The compound's melting point is not explicitly provided in the sources but can be inferred from similar compounds to be within a moderate range typical for aromatic alcohols.
(4-(4-Chlorophenoxy)phenyl)methanol can participate in various chemical reactions:
The mechanism by which (4-(4-Chlorophenoxy)phenyl)methanol exerts its effects is primarily linked to its interactions at the molecular level:
While specific physical properties like melting point and boiling point are not consistently reported across sources, typical characteristics for similar compounds include:
Key chemical properties include:
Relevant data from studies indicate that these properties make (4-(4-Chlorophenoxy)phenyl)methanol suitable for various applications in organic synthesis .
(4-(4-Chlorophenoxy)phenyl)methanol finds diverse applications across several fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4